molecular formula C9H10FNO3 B13277330 Methyl 3-amino-4-fluoro-5-methoxybenzoate CAS No. 1779821-27-0

Methyl 3-amino-4-fluoro-5-methoxybenzoate

Cat. No.: B13277330
CAS No.: 1779821-27-0
M. Wt: 199.18 g/mol
InChI Key: YBYOHFPZJFQPPO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluoro-5-methoxybenzoate typically involves the esterification of 3-amino-4-fluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-fluoro-5-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Biological Activity

Methyl 3-amino-4-fluoro-5-methoxybenzoate, a compound with the molecular formula C10H12FNO3C_10H_{12}FNO_3 and CAS number 697739-04-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data on its biological activity, structure-activity relationships, and potential therapeutic applications.

PropertyValue
Molecular Weight201.21 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
Log P1.88
H-bond Donors1
H-bond Acceptors3

This compound exhibits a variety of biological activities attributed to its structural characteristics. The presence of the amino and methoxy groups enhances its interaction with biological targets, potentially influencing enzyme inhibition and receptor binding.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has been tested against Hepatitis B Virus (HBV) in cell-based assays. While initial compounds derived from similar structures showed limited efficacy, modifications to the structure have led to enhanced activity against HBV, suggesting that methylation and fluorination play significant roles in antiviral potency .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives of benzoic acid exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. In particular, methyl esters related to this compound have shown promising results against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that modified nucleosides related to this compound exhibited strong inhibition of HBV with an effective concentration (EC50) of 7.8 nM for some derivatives .
  • Antimicrobial Screening : In a comprehensive screening of various derivatives, compounds structurally similar to this compound displayed significant antimicrobial activity against clinical isolates of E. coli and S. aureus, with MIC values ranging from 50 to 200 µg/mL .
  • Inhibition Studies : Inhibitory studies on protein targets using dynamic combinatorial chemistry revealed that certain derivatives could inhibit endothiapepsin with IC50 values between 12.8 and 365 µM, indicating potential for therapeutic applications in protease inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Amino Group : Enhances hydrogen bonding capabilities, improving interactions with biological targets.
  • Fluoro Substitution : Modifies lipophilicity and electronic properties, potentially increasing membrane permeability and bioavailability.
  • Methoxy Group : Contributes to solubility and stability in biological systems.

Properties

CAS No.

1779821-27-0

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 3-amino-4-fluoro-5-methoxybenzoate

InChI

InChI=1S/C9H10FNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3

InChI Key

YBYOHFPZJFQPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)N)C(=O)OC

Origin of Product

United States

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